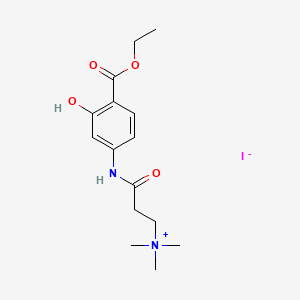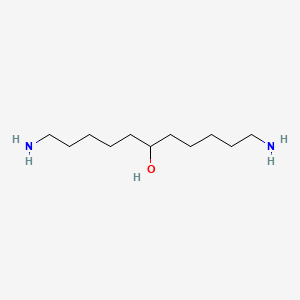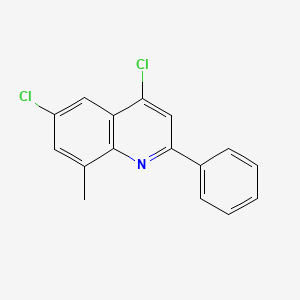
4,6-Dichloro-8-methyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-8-methyl-2-phenylquinoline is a heterocyclic organic compound with the molecular formula C16H11Cl2N and a molecular weight of 288.17 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 4,6-Dichloro-8-methyl-2-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroquinoline derivatives under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloro-3-formylquinoline in the presence of a base . Industrial production methods may involve the use of catalysts such as NaHSO4·SiO2 to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
4,6-Dichloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
4,6-Dichloro-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes or disrupt cellular signaling pathways .
Comparison with Similar Compounds
4,6-Dichloro-8-methyl-2-phenylquinoline can be compared with other quinoline derivatives such as:
4-Chloro-6,8-dimethyl-2-phenylquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2,6-Dichloro-4-phenylquinoline: Another closely related compound with distinct properties and applications.
8-Bromo-4-chloro-6-methyl-2-phenylquinoline: A brominated derivative with unique chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
CAS No. |
1156272-69-3 |
|---|---|
Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,6-dichloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
ZTMUJQGBMCDFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


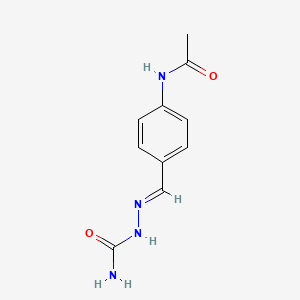
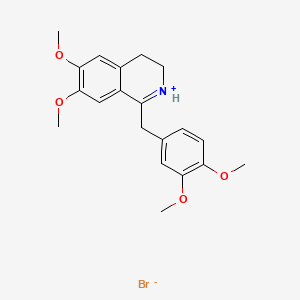
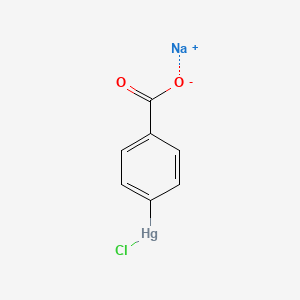
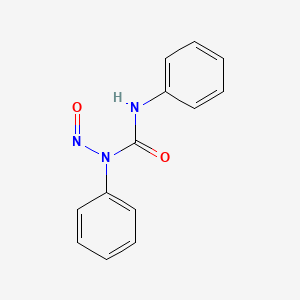
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
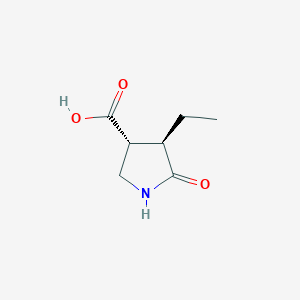
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
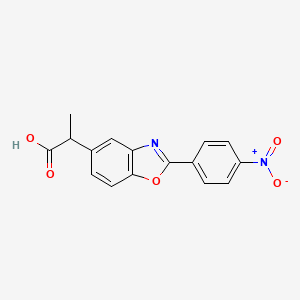
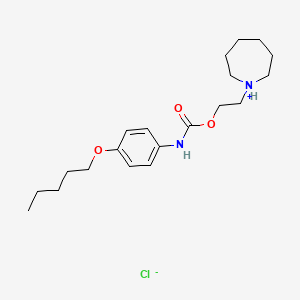
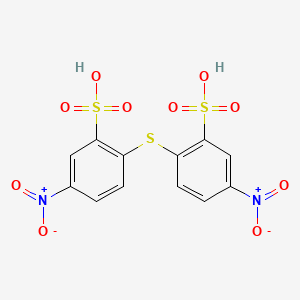
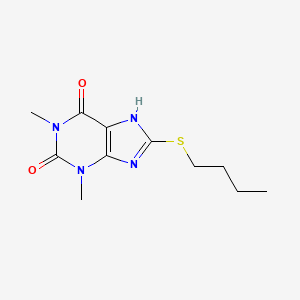
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
